molecular formula C13H11F3N4 B2693673 N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline CAS No. 1797568-03-6

N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline

Cat. No.: B2693673
CAS No.: 1797568-03-6
M. Wt: 280.254
InChI Key: WZPCDKCZHVZBOC-UHFFFAOYSA-N
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Description

N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline is a complex organic compound that features a cyano group, a difluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline has several scientific research applications:

    Chemistry: It is used in the development of new synthetic methodologies and as a building block for more complex molecules.

    Biology: It can be used in the study of biological processes and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated imidazoles and cyano-substituted anilines. These compounds share structural features but may differ in their specific functional groups and overall reactivity .

Uniqueness

N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline is unique due to its combination of a cyano group, a difluoromethyl group, and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[1-(difluoromethyl)imidazol-2-yl]methyl-(2-fluoro-5-methylphenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4/c1-9-2-3-10(14)11(6-9)19(8-17)7-12-18-4-5-20(12)13(15)16/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPCDKCZHVZBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CC2=NC=CN2C(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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